1-Boc-3-(p-tolyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

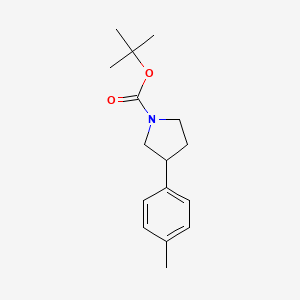

1-Boc-3-(p-tolyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring and a p-tolyl group attached to the third carbon of the ring. This compound is of significant interest in organic chemistry due to its utility as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

The synthesis of 1-Boc-3-(p-tolyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and p-tolyl derivatives.

Boc Protection: The nitrogen atom of pyrrolidine is protected using a Boc anhydride in the presence of a base like triethylamine. This step ensures that the nitrogen remains unreactive during subsequent reactions.

Substitution Reaction: The Boc-protected pyrrolidine undergoes a substitution reaction with a p-tolyl halide (e.g., p-tolyl bromide) in the presence of a palladium catalyst and a suitable base. This step introduces the p-tolyl group at the third carbon of the pyrrolidine ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Boc-3-(p-tolyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls or carboxyls.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups using suitable nucleophiles.

Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.

Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, strong acids for deprotection, and various oxidizing and reducing agents for functional group transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-3-(p-tolyl)pyrrolidine has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: It serves as a building block in the synthesis of drug candidates for various therapeutic areas, including oncology and neurology.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Boc-3-(p-tolyl)pyrrolidine depends on its specific application. In general, the compound acts as a precursor or intermediate in the synthesis of biologically active molecules. The Boc protecting group ensures that the nitrogen atom remains unreactive during key synthetic steps, allowing for selective functionalization of other parts of the molecule. The p-tolyl group can interact with molecular targets through hydrophobic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

1-Boc-3-(p-tolyl)pyrrolidine can be compared with other similar compounds, such as:

1-Boc-3-phenylpyrrolidine: Similar to this compound but with a phenyl group instead of a p-tolyl group. The phenyl group may offer different steric and electronic properties.

1-Boc-3-(m-tolyl)pyrrolidine: Similar structure but with a meta-tolyl group. The position of the tolyl group can influence the compound’s reactivity and interactions.

1-Boc-3-(o-tolyl)pyrrolidine: Similar structure but with an ortho-tolyl group. The ortho position can introduce steric hindrance, affecting the compound’s chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in synthetic and biological contexts.

Biological Activity

1-Boc-3-(p-tolyl)pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a p-tolyl substituent, is utilized in various research fields, including synthetic organic chemistry and pharmaceutical development. This article reviews the biological activity of this compound, examining its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

This structure includes:

- A pyrrolidine ring

- A p-tolyl group attached to the third carbon of the pyrrolidine

- A Boc group at the nitrogen atom

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound has been evaluated using the MTT assay, which measures cell viability based on metabolic activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 62.4 ± 0.128 | Induces apoptosis |

| HCT-116 (Colon) | 43.5 ± 0.15 | Cell cycle arrest |

| A549 (Lung) | 38.5 ± 0.17 | Apoptotic pathway activation |

The results indicate that this compound exhibits significant cytotoxic effects, particularly in colon and lung cancer cell lines, suggesting its potential as an anti-cancer agent .

The mechanisms underlying the cytotoxic effects of this compound involve:

- Induction of Apoptosis : The compound activates pro-apoptotic pathways while inhibiting anti-apoptotic proteins, leading to programmed cell death.

- Cell Cycle Arrest : Specifically, it has been shown to induce arrest at the S and G2/M phases in MCF-7 cells, which is critical for preventing cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives like this compound can be influenced by structural modifications. Research indicates that variations in substituents on the pyrrolidine ring significantly affect potency and selectivity against different cancer cell lines .

Comparative Analysis of Related Compounds

| Compound | IC50 (µM) | Target Activity |

|---|---|---|

| This compound | 62.4 - 38.5 | Antitumor |

| Captopril | Varies | ACE inhibition |

| Anisomycin | Varies | Antifungal & cytotoxic |

This table illustrates that while other compounds like Captopril are effective as ACE inhibitors, this compound shows a more pronounced antitumor activity .

Case Studies

In a recent study published in Nature, researchers synthesized various pyrrolidine derivatives and assessed their biological activities against human cancer cell lines. Among these derivatives, this compound demonstrated notable cytotoxicity with promising selectivity for cancer cells over normal fibroblast cells .

Properties

Molecular Formula |

C16H23NO2 |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

tert-butyl 3-(4-methylphenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H23NO2/c1-12-5-7-13(8-6-12)14-9-10-17(11-14)15(18)19-16(2,3)4/h5-8,14H,9-11H2,1-4H3 |

InChI Key |

UGBOKIQXZPNJHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.